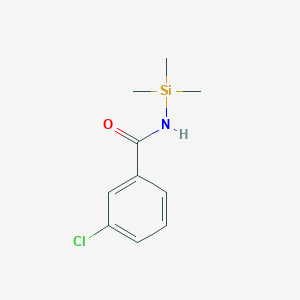

3-Chloro-N-(trimethylsilyl)benzamide

Description

Historical Development and Contemporary Significance of N-Silylated Amides in Organic Chemistry

N-silylated amides, a class of organosilicon compounds, have carved a significant niche in organic chemistry since their initial exploration. Historically, the introduction of a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), onto an amide nitrogen was recognized as an effective method for protecting the N-H group. This protection strategy allows for chemical manipulations at other parts of the molecule that would otherwise be incompatible with the acidic proton of an unsubstituted amide. The Si-N bond can be readily cleaved under hydrolytic conditions, regenerating the parent amide, which underscores the utility of silylation in multi-step synthesis. rsc.org

In contemporary organic synthesis, the role of N-silylated amides has expanded far beyond simple protection. They are now recognized as versatile synthetic intermediates. rsc.org The silyl group modifies the electronic properties of the amide, enhancing the nucleophilicity of the nitrogen or oxygen atom in certain contexts and enabling unique reactivity. For instance, N-silylated amides serve as substrates in a variety of C-N and C-C bond-forming reactions. rsc.org Recent research has demonstrated their use in photoinduced silylation reactions and as precursors for N-silylated benzamidines, which are valuable building blocks in both main-group and coordination chemistry. acs.orgresearchgate.net The cleavage of the silicon-nitrogen bond by reagents like acid chlorides provides an unconventional but effective route to amide synthesis, further highlighting their value as reactive intermediates. acs.org

The properties of N-silylated amides that make them valuable in drug design and synthesis include their stability under physiological conditions and their ability to participate in hydrogen bonding, which is crucial for interactions with biological targets. numberanalytics.com

Structural and Electronic Perturbations Introduced by Halogen Substitution on Benzamide (B126) Scaffolds

When a chlorine atom is placed at the meta (3-position) of the benzamide ring, its influence is primarily transmitted through the strong electron-withdrawing inductive effect, as the resonance effect does not extend to the meta position. This leads to a decrease in electron density on the aromatic ring and the carbonyl carbon, making the latter more electrophilic.

Structurally, halogen substitution can influence the crystal packing and conformation of benzamide derivatives. For example, studies on 3-chloro-N-arylbenzamides have detailed how the meta-chloro substituent affects the dihedral angle between the two aromatic rings and the intermolecular hydrogen bonding patterns that stabilize the crystal lattice. researchgate.netnih.govnih.gov In the crystal structure of 3-Chloro-N-(3-methylphenyl)benzamide, the molecules are linked by N—H⋯O hydrogen bonds, forming distinct chains. researchgate.netnih.gov The conformation of the molecule, specifically the orientation of the meta-Cl atom relative to the carbonyl group, can vary. For instance, in 3-Chloro-N-(3-methylphenyl)benzamide, the chlorine is positioned syn to the C=O bond, whereas in 3-Chloro-N-(2-methylphenyl)benzamide, it is in an anti conformation. researchgate.netnih.gov

These electronic and structural modifications are critical in fields like medicinal chemistry and materials science, where precise tuning of molecular properties is essential.

| Property | Effect of 3-Chloro Substitution on Benzamide |

| Electronic Effect | Strong electron-withdrawing inductive effect (-I). |

| Reactivity | Deactivates the aromatic ring; increases the electrophilicity of the carbonyl carbon. |

| Directing Effect | Directs incoming electrophiles to positions ortho and para relative to itself. |

| Conformation | Influences the dihedral angle between the benzoyl group and N-substituents. |

| Crystal Packing | Affects intermolecular interactions, such as N—H⋯O hydrogen bonding. researchgate.netnih.gov |

Rationale for Focused Academic Inquiry into 3-Chloro-N-(trimethylsilyl)benzamide

A focused academic inquiry into this compound is justified by its position at the confluence of two important areas of chemical synthesis. The compound uniquely combines the versatile reactivity of an N-silylated amide with the distinct electronic modifications of a meta-halogenated benzoyl group.

The rationale for its study can be broken down into several key points:

Exploring Combined Effects : The presence of both the N-trimethylsilyl group and the 3-chloro substituent creates a unique electronic environment. The silyl group can enhance the nucleophilicity of the amide, while the chloro group increases the electrophilicity of the carbonyl carbon. Investigating the reactivity of this molecule would provide valuable insights into how these competing electronic effects modulate its chemical behavior in reactions such as nucleophilic acyl substitution or reactions at the aromatic ring.

Synthetic Intermediate Potential : N-silylated amides are valuable as protected and activated intermediates. rsc.org The 3-chloro-benzoyl moiety is a common scaffold in pharmaceuticals and agrochemicals. Therefore, this compound could serve as a key precursor for the synthesis of more complex, polyfunctionalized, and potentially biologically active molecules.

Probing Reaction Mechanisms : The specific electronic nature of the compound makes it an excellent substrate for mechanistic studies. For example, it could be used to probe the subtleties of reaction pathways where charge distribution in the transition state is critical.

Material Science Applications : The structural effects of the chloro-substituent, known to influence crystal packing, could lead to novel solid-state properties. researchgate.netnih.gov Studying the self-assembly and material characteristics of this compound and its derivatives could be a fruitful area of research.

Overview of Research Landscape and Gaps in Understanding this compound

Despite the clear rationale for its study, the research landscape for this compound is remarkably sparse. A comprehensive search of the scientific literature reveals a significant gap in knowledge specifically concerning this compound. While extensive research exists on the broader classes of N-silylated amides and halogenated benzamides, their intersection in this particular molecule remains largely unexplored.

The primary gaps in understanding include:

Synthesis and Characterization : There are no dedicated reports on the optimized synthesis and detailed spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of this compound. While its synthesis could be presumed from general methods, specific yields, purity, and stability data are absent.

Structural Data : No crystallographic data for this compound has been published. Such data would be invaluable for understanding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, providing a direct view of the structural consequences of its unique substitution pattern.

Reactivity Profile : The chemical reactivity of the compound is unknown. There is a need for systematic studies exploring its behavior with various electrophiles and nucleophiles, its utility in cross-coupling reactions, and its stability under different reaction conditions.

Potential Applications : Without fundamental data on its synthesis and reactivity, any potential applications in medicinal chemistry, agrochemistry, or materials science remain purely speculative.

In essence, this compound represents a molecule of significant potential that is currently a blind spot in the chemical literature. This knowledge gap presents a clear opportunity for future research to synthesize, characterize, and explore the reactivity of this compound, thereby unlocking its potential as a versatile tool in organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61511-48-6 |

|---|---|

Molecular Formula |

C10H14ClNOSi |

Molecular Weight |

227.76 g/mol |

IUPAC Name |

3-chloro-N-trimethylsilylbenzamide |

InChI |

InChI=1S/C10H14ClNOSi/c1-14(2,3)12-10(13)8-5-4-6-9(11)7-8/h4-7H,1-3H3,(H,12,13) |

InChI Key |

WSRDVBAZBHDVSV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Chloro N Trimethylsilyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Chloro-N-(trimethylsilyl)benzamide, a combination of ¹H, ¹³C, and ²⁹Si NMR, supplemented by two-dimensional techniques, allows for an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic, Amide, and Trimethylsilyl (B98337) Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three primary proton environments: the aromatic ring, the amide group, and the trimethylsilyl (TMS) group.

Trimethylsilyl Protons: A prominent singlet is anticipated in the upfield region, typically around δ 0.0–0.5 ppm. This signal, integrating to nine protons, is characteristic of the three equivalent methyl groups of the TMS moiety. The silicon atom's electropositive nature results in significant shielding of these protons.

Aromatic Protons: The 3-chloro substitution pattern on the benzamide (B126) ring leads to a complex multiplet pattern for the four aromatic protons. These protons are expected to resonate in the downfield region, generally between δ 7.2 and δ 8.0 ppm. The electron-withdrawing effects of the carbonyl group and the chlorine atom deshield these protons. The proton at the C2 position (ortho to the carbonyl) is typically the most deshielded.

Amide Proton: A broad singlet corresponding to the N-H proton is also expected. Its chemical shift can be highly variable, often appearing between δ 8.0 and δ 9.0 ppm, and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si(CH₃)₃ | 0.3 | Singlet | 9H |

| Aromatic-H | 7.3 - 7.9 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Benzamide Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the trimethylsilyl, aromatic, and carbonyl carbons.

Trimethylsilyl Carbons: A sharp signal in the upfield region (δ 0–5 ppm) corresponds to the three equivalent methyl carbons of the TMS group.

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 125–140 ppm). The carbon atom bonded to the chlorine atom (C3) will be significantly influenced by the halogen's inductive effect. The chemical shifts of the other aromatic carbons (C1, C2, C4, C5, C6) will be determined by the combined electronic effects of the chloro and the N-silylated amide substituents. For comparison, in the related 3-Chloro-N,N-dimethylbenzamide, aromatic carbon signals appear between 125.1 and 138.0 ppm rsc.org.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between δ 165 and δ 175 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₃ | 1.0 |

| Aromatic-C | 125 - 138 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Elucidating Silicon Electronic Environment

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its effective observation pascal-man.com. For this compound, the silicon atom is in a tetracoordinate environment, bonded to three methyl groups and a nitrogen atom researchgate.net. The chemical shift in such N-silylated amides is sensitive to the electronic environment. The ²⁹Si NMR spectrum is expected to show a single resonance, with a chemical shift that can be influenced by the nature of the substituents on the amide nitrogen. The majority of ²⁹Si NMR shifts for tetracoordinate silicon are found in a range between +50 and -200 ppm pascal-man.comhuji.ac.il.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily confirming the connectivity of the aromatic protons by showing cross-peaks between adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the TMS proton signal to the TMS carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

A cross-peak between the trimethylsilyl protons and the amide nitrogen's attached silicon atom (in a ²⁹Si HMBC) and the TMS carbon.

Correlations from the amide (N-H) proton to the carbonyl carbon and nearby aromatic carbons.

Correlations from the aromatic protons to adjacent and geminal aromatic carbons, as well as the carbonyl carbon.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

Key expected vibrational modes for this compound include:

N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the TMS group is expected just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated in the region of 1650–1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is expected around 1550 cm⁻¹.

Si-C Vibrations: Characteristic absorptions for the Si-C bonds of the TMS group are expected, typically with a strong band around 1250 cm⁻¹ (symmetric deformation) and another in the 840-760 cm⁻¹ range (rocking).

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the C-Cl bond.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H (TMS) | Stretch | <3000 | Medium-Strong |

| C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H | Bend (Amide II) | ~1550 | Medium-Strong |

| Si-CH₃ | Symmetric Deformation | ~1250 | Strong |

| Si-CH₃ | Rocking | 840 - 760 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion and its fragments.

Exact Mass: The calculated exact mass of the molecular ion [M]⁺ of this compound (C₁₀H₁₄ClNOSi) can be precisely determined, which serves to confirm its molecular formula. The presence of chlorine and silicon isotopes (³⁵Cl/³⁷Cl and ²⁸Si/²⁹Si/³⁰Si) will result in a characteristic isotopic pattern for the molecular ion peak.

Fragmentation Pathways: The mass spectrum is expected to show characteristic fragmentation patterns. Common fragmentation pathways for N-silylated amides include:

Loss of a methyl radical (•CH₃): This would lead to a prominent [M-15]⁺ ion, which is a very common fragmentation for trimethylsilyl compounds.

Cleavage of the N-Si bond: This could lead to fragments corresponding to the benzoyl isocyanate ion or the 3-chlorobenzamide (B146230) cation.

Cleavage of the benzoyl group: This may result in the formation of the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺).

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 227.0533 | Molecular Ion (for ³⁵Cl, ²⁸Si) |

| [M+2]⁺ | 229.0504 | Isotope Peak (for ³⁷Cl, ²⁸Si) |

| [M-15]⁺ | 212.0298 | Loss of a methyl group |

X-ray Diffraction Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements

Following a comprehensive search of publicly available scientific databases and scholarly articles, specific X-ray diffraction crystallographic data for the compound this compound could not be located. The crystal structure, including precise solid-state molecular geometry and packing arrangements for this specific molecule, does not appear to be publicly documented in the searched resources.

To provide the requested detailed analysis, including data tables on crystal system, space group, unit cell dimensions, bond lengths, and angles, a single-crystal X-ray diffraction experiment on a suitable crystalline sample of this compound would be required. Such an analysis would yield the definitive atomic coordinates and allow for a thorough discussion of its three-dimensional structure and intermolecular interactions in the solid state.

While crystallographic data for structurally related benzamide derivatives are available, the user's strict instruction to focus solely on this compound prevents the inclusion of information from these other compounds.

Reactivity Profiles and Mechanistic Investigations of 3 Chloro N Trimethylsilyl Benzamide

Reactivity of the N-Trimethylsilyl Amide Moiety

The N-trimethylsilyl group significantly modifies the classic reactivity of the benzamide (B126) functional group. It serves not only as a protecting group but also as a functionality that can enable specific reaction pathways.

Nucleophile-Induced Desilylation Reactions (e.g., Fluoride-Mediated)

A hallmark of the N-trimethylsilyl amide moiety is its susceptibility to cleavage by nucleophiles, a process known as desilylation. The TMS group is often employed as a protecting group for amides and other functional groups precisely because it can be removed under mild conditions. wikipedia.orgresearchgate.net

Fluoride (B91410) ions are particularly effective for this transformation. The high affinity of silicon for fluorine, resulting in the formation of a very strong Si-F bond, provides a powerful thermodynamic driving force for the reaction. Sources of fluoride, such as tetrabutylammonium fluoride (TBAF), are commonly used. stackexchange.com The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the silicon-nitrogen bond and regeneration of the N-H amide. Spectroscopic studies have confirmed that fluoride-induced desilylation can generate anionic species in situ, which can then participate in further reactions. acs.org

The general mechanism for fluoride-mediated desilylation is illustrated below: Step 1: Nucleophilic attack of F⁻ on the silicon atom. Step 2: Formation of a pentacoordinate silicon intermediate. Step 3: Cleavage of the Si-N bond to release the amide anion. Step 4: Protonation of the amide anion during workup to yield the desilylated benzamide.

This reactivity is fundamental to the use of the TMS group as a protecting group in multi-step syntheses. wikipedia.org

Electrophilic Attack on the Silylated Nitrogen

The nitrogen atom in 3-Chloro-N-(trimethylsilyl)benzamide is generally not a strong nucleophile. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group and also interacts with the silicon atom, reducing its availability for reaction with electrophiles. Furthermore, the bulky trimethylsilyl (B98337) group provides significant steric hindrance around the nitrogen atom.

Consequently, direct electrophilic attack on the silylated nitrogen is an unfavorable reaction pathway. Instead, electrophilic activation of the amide is more likely to occur at the carbonyl oxygen, which is a more accessible and electron-rich site. nih.gov Reagents like triflic anhydride can activate the amide at the oxygen atom, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov While electrophilic amination is a known process, it typically involves the reaction of a carbanion with an electrophilic nitrogen source, a different scenario from the reaction of an electrophile with a pre-formed silylated amide. wikipedia.org

Role of the Trimethylsilyl Group as an Activating or Directing Group

The trimethylsilyl group does not function as a classical activating or directing group in the context of electrophilic aromatic substitution. Instead, its role is better described as a "reaction-enabling" or "modifying" group. By replacing the acidic proton of the amide, the TMS group imparts several useful properties:

Increased Solubility: Silylation increases the covalent character and lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents.

Steric Influence: The bulk of the TMS group can direct the approach of reagents to other parts of the molecule, influencing stereoselectivity in certain reactions. wikipedia.org

Enabling Specific Transformations: The TMS group can be instrumental in specific synthetic sequences. For instance, its removal can unmask a reactive N-H group at a desired point in a synthesis or generate a reactive intermediate under specific conditions. researchgate.net

While not an "activating group" in the traditional sense of increasing reaction rates for a broad class of reactions, the strategic placement and removal of a TMS group is a key tool for directing the outcome of complex organic transformations. nih.gov

Impact of the 3-Chloro Substituent on Reactivity and Selectivity

The chlorine atom at the meta-position of the benzoyl ring exerts a significant electronic influence on the entire molecule, affecting the reactivity of both the aromatic ring and the amide functional group.

Inductive and Resonance Effects on the Benzamide System

The influence of the 3-chloro substituent is a combination of two electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Chlorine is a highly electronegative atom. It strongly withdraws electron density from the benzene ring through the sigma bond network. lumenlearning.com This is known as a negative inductive effect (-I). Because it is in the meta position, this electron-withdrawing effect is effectively transmitted to the carbonyl carbon, making it more electrophilic.

Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. libretexts.org This is a positive resonance effect (+R), which donates electron density to the ring. However, the resonance effect is most pronounced at the ortho and para positions and does not directly extend to the meta position where the carbonyl group is attached.

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect. unizin.org Therefore, the net electronic effect of the 3-chloro substituent is the deactivation of the benzene ring towards electrophilic attack and an increase in the electrophilicity of the carbonyl carbon.

| Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Electron withdrawal through sigma bonds due to chlorine's high electronegativity. | Deactivates the entire aromatic system and increases the partial positive charge on the carbonyl carbon. |

| Resonance Effect (+R) | Electron donation from chlorine's lone pairs into the aromatic pi-system. | Primarily affects the ortho and para positions relative to the chlorine. Has a minimal direct effect on the carbonyl group from the meta position. |

| Net Effect | The inductive effect dominates. | The molecule is less reactive towards electrophilic aromatic substitution, while the carbonyl carbon is more susceptible to nucleophilic attack. |

Influence on Reaction Rates and Product Distributions

The electronic effects of the 3-chloro group directly translate to predictable changes in reaction rates and the distribution of products in various transformations.

Reaction Rates:

Nucleophilic Acyl Substitution: The rate of reactions involving nucleophilic attack at the carbonyl carbon is expected to be increased compared to the unsubstituted N-(trimethylsilyl)benzamide. The -I effect of the chlorine atom makes the carbonyl carbon more electron-deficient and thus a better electrophile.

Product Distributions:

In a potential electrophilic aromatic substitution reaction, the directing effects of both the chloro group and the amide group must be considered. The chloro group is an ortho, para-director, while the amide group is a meta-director. This leads to a complex situation where substitution could occur at positions 2, 4, and 6 relative to the amide group. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.

Transformations Involving the Amide Linkage of this compound

The N-trimethylsilyl group acts as an activating moiety, rendering the amide carbonyl of this compound more susceptible to nucleophilic attack compared to its non-silylated counterpart, 3-chlorobenzamide (B146230). This enhanced reactivity facilitates several key transformations at the amide linkage.

One of the most notable reactions is transamidation . While the direct reaction between an amide and an amine is often inefficient due to the poor leaving group ability of the amino group, N-silylation provides a viable pathway. Studies on metal-free transamidation have shown that trimethylsilyl chloride (TMSCl) can be used to activate primary amides in situ. researchgate.netresearchgate.net In this process, the primary amide reacts with TMSCl to form the N-silylated amide, which is the true reactive species. This intermediate, analogous to this compound, readily reacts with primary or secondary amines to yield new secondary or tertiary amides. researchgate.netresearchgate.net The driving force for this reaction is the formation of a stable siloxane byproduct.

The N-Si bond is also susceptible to cleavage by other nucleophiles. For instance, N-(trimethylsilyl)benzamide has been used as a precursor for the synthesis of N-acylphosphines by reacting it with chlorophosphines like PiPr₂Cl. mdpi.com This reaction proceeds via the cleavage of the N-Si bond and the formation of a new N-P bond, demonstrating the utility of the N-silyl group as a synthetic handle for introducing other functionalities onto the amide nitrogen. mdpi.com

Furthermore, the N-trimethylsilyl amide linkage is highly sensitive to hydrolysis . Exposure to protic solvents, particularly under acidic or basic conditions, will readily cleave the N-Si bond to regenerate the parent 3-chlorobenzamide. While often a consideration for reaction workup, this reactivity underscores the role of the silyl (B83357) group as a removable activating or protecting group. The general stability of amide bonds can be surprisingly low under certain conditions; for N-acylated amino acid amides, remote amide bonds can be hydrolyzed even under mild acidic conditions, a principle that highlights the lability of activated amide derivatives. nih.gov

| Transformation | Reactant/Condition | Product Type | Role of Trimethylsilyl Group |

|---|---|---|---|

| Transamidation | Primary or Secondary Amine | New Secondary or Tertiary Amide | Activator of Amide Carbonyl |

| N-Phosphinylation | Chlorophosphine (e.g., PiPr₂Cl) | N-Acylphosphine | Leaving Group |

| Hydrolysis | Water / Protic Solvents | Parent Benzamide | Protecting/Activating Group |

Intra- and Intermolecular Reactions Involving the Trimethylsilyl Group Leading to Novel Architectures (e.g., Cyclizations to Isoquinolones or Quinazolines)

The functionality present in this compound makes it a promising precursor for the synthesis of nitrogen-containing heterocycles through cyclization reactions. The trimethylsilyl group can serve as a removable directing group for C-H activation, facilitating the formation of new rings.

Synthesis of Isoquinolones: Transition-metal catalysis, particularly with rhodium(III), has been effectively used for the synthesis of isoquinolones through the C-H activation and annulation of benzamides with alkynes. mdpi.comrsc.orgresearchgate.net In these reactions, an N-substituent on the benzamide acts as a directing group, guiding the metal catalyst to activate the C-H bond at the ortho position of the benzoyl ring. While N-alkyl or N-methoxy groups are commonly used, the N-trimethylsilyl group is a plausible directing group for such transformations. The proposed pathway would involve the coordination of the catalyst to the amide, directed ortho-metalation, insertion of an alkyne, and subsequent reductive elimination to form the isoquinolone ring. The silyl group would likely be cleaved during the reaction or upon aqueous workup. The 3-chloro substituent would influence the electronic properties of the benzamide, potentially affecting the rate and regioselectivity of the C-H activation step.

Synthesis of Quinazolines: Quinazoline scaffolds can also be accessed via C-H activation strategies. Cobalt(III)-catalyzed methods have been developed for the synthesis of quinazolines from benzamide derivatives (such as N-sulfinylimines) and coupling partners like dioxazolones, which serve as nitrile synthons. snnu.edu.cnorganic-chemistry.orgresearchgate.net This establishes a precedent for annulation reactions involving the ortho-C-H bond of a benzamide and a C-N component to construct the quinazoline core. This compound could potentially be utilized in similar catalytic cycles, where the N-silyl group serves to protect the amide nitrogen or direct the C-H activation before being cleaved. More traditional syntheses of quinazolinones often involve precursors like 2-aminobenzamide, which undergo cyclization with reagents such as benzoyl chlorides. orientjchem.org

| Target Architecture | General Method | Proposed Role of N-TMS Group | Key Reaction Type |

|---|---|---|---|

| Isoquinolones | Rh(III)-catalyzed annulation with alkynes | Removable Directing Group | ortho C-H Activation / Annulation |

| Quinazolines | Co(III)-catalyzed annulation with nitrile synthons | Protecting / Directing Group | ortho C-H Activation / Annulation |

Kinetic and Thermodynamic Aspects of Key Reaction Pathways

While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented, the mechanistic principles of related transformations provide insight into these aspects.

Kinetic Considerations: The reactivity of N-silylated amides is kinetically enhanced compared to their non-silylated analogues. For the transamidation reactions discussed in section 4.3, the rate-determining step is likely the nucleophilic attack of the amine on the activated carbonyl carbon. Mechanistic investigations of similar amide-forming reactions, such as the Staudinger ligation, have shown that the rate-limiting step can vary depending on the substrates. ysu.am For cyclization reactions involving C-H activation, the C-H cleavage step is often, but not always, the rate-limiting step. organic-chemistry.org The presence of the electron-withdrawing 3-chloro substituent on the benzoyl ring would likely influence the kinetics by affecting the acidity of the ortho-protons and the electron density at the metal center in the catalytic cycle.

Thermodynamic Considerations: The thermodynamic feasibility of a reaction is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. Experimental and computational studies on processes involving benzamides, such as cocrystal formation, provide a framework for understanding these parameters. semanticscholar.orgnih.gov

Transamidation: These reactions are typically driven by the formation of strong, stable bonds in the products and byproducts. The formation of a stable siloxane from the trimethylsilyl group provides a significant thermodynamic driving force.

Synthetic Utility and Derivatization Pathways of 3 Chloro N Trimethylsilyl Benzamide

Strategic Use as a Precursor for Diverse Benzamide (B126) Derivatives

The most straightforward application of 3-Chloro-N-(trimethylsilyl)benzamide is as a protected precursor for a wide array of N-substituted and ring-functionalized benzamide derivatives. The trimethylsilyl (B98337) group serves as an effective protecting group for the amide N-H proton, which can be easily removed under mild hydrolytic conditions. This strategy is valuable in multi-step syntheses where the amide proton might interfere with basic or organometallic reagents.

The general synthetic strategy involves three main stages:

Silylation: Protection of a primary or secondary amide with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.nettcichemicals.com

Derivatization: The protected intermediate, this compound, can undergo reactions that would be incompatible with a free N-H group. This includes, but is not limited to, selective C-H functionalization of the aromatic ring or reactions with highly reactive organometallic species. rsc.org

Desilylation: Facile cleavage of the Si-N bond, typically through exposure to moisture, mild acid, or fluoride (B91410) sources, regenerates the amide N-H bond to yield the final benzamide derivative. rsc.org

This approach allows for the synthesis of complex benzamides that are of significant interest in medicinal chemistry, where the benzamide scaffold is a core component of many therapeutic agents. nih.gov For example, modifications on the aromatic ring can be performed while the amide nitrogen is protected, followed by deprotection and subsequent N-alkylation or N-arylation to generate a library of diverse compounds.

| Compound Name | Role in Synthesis |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylating Agent |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylating Agent |

| This compound | Protected Intermediate |

Pathways to New Silicon-Containing Organic Molecules

Beyond its role as a protected intermediate, this compound can serve as a foundational building block for more complex and stable organosilicon molecules. In these synthetic pathways, the trimethylsilyl group is retained in the final product. N-silylamines exhibit distinct electronic properties and reactivity compared to their non-silylated counterparts, enabling unique chemical transformations. rsc.org

One potential pathway involves intramolecular rearrangements. For instance, N-(alpha-silyl)allyl amides are known to undergo stepwise dyotropic rearrangements involving sequential 1,4-silyl and 1,4-hydrogen shifts, leading to the formation of novel cis-enamides. nih.gov While not directly demonstrated for this compound, this precedent suggests that with appropriate functionalization, the compound could be induced to undergo complex rearrangements to yield new silicon-containing structures.

Furthermore, the silylamide moiety is a crucial ligand in organometallic chemistry. psu.edu The this compound scaffold could be incorporated into larger metal complexes, where the silicon and chloro-substituents can modulate the electronic properties and stability of the resulting coordination compounds.

| Research Area | Potential Application of this compound |

| Rearrangement Chemistry | Precursor for novel organosilicon compounds via silyl (B83357) shifts. nih.gov |

| Organometallic Chemistry | Building block for ligands in metal complexes. psu.edu |

Development of Heterocyclic Compounds Through Transformations of this compound (e.g., Isoquinolones, Quinazolines)

Quinazoline and quinazolinone derivatives represent a critical class of heterocycles with a vast range of biological activities, making their synthesis a major focus of medicinal chemistry. nih.govtsijournals.comresearchgate.net Benzamides are common precursors in the construction of these bicyclic systems. orientjchem.org

This compound is a promising starting material for the synthesis of substituted quinazolinones. A common method for quinazolinone synthesis involves the condensation of an anthranilic acid derivative with a benzoyl chloride or a related activated carboxylic acid derivative. researchgate.net In a plausible synthetic route, the N-trimethylsilyl group can act as a directing group for ortho-lithiation of the benzoyl ring. The resulting ortho-lithiated species could then react with an appropriate nitrogen-containing electrophile. Subsequent intramolecular cyclization and desilylation during workup would yield a quinazolinone ring system. The presence of the chlorine atom at the 3-position provides an additional site for further synthetic modifications.

A generalized, hypothetical pathway is outlined below:

Directed ortho-Metalation: Treatment of this compound with a strong base (e.g., n-butyllithium) could lead to deprotonation at the 2-position of the benzoyl ring, directed by the N-silylamide group.

Reaction with Electrophile: The resulting aryl anion could be quenched with a nitrogen-based electrophile (e.g., an azide (B81097) or an isocyanate).

Cyclization/Desilylation: Intramolecular cyclization, followed by hydrolytic workup to remove the silyl group, would furnish the heterocyclic quinazolinone product.

This strategy leverages the trimethylsilyl group not just as a protecting element, but as a functional handle to control regioselectivity during the key bond-forming steps.

| Heterocycle | General Precursor |

| Quinazolinone | Anthranilic acid, 2-Aminobenzamide orientjchem.orgresearchgate.net |

| Isoquinolone | ortho-Substituted benzoyl derivative |

Role in Multicomponent Reactions or Complex Synthetic Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Amides and their derivatives are frequently used as key components in such reactions. For example, N-acyliminium ions, which can be generated from amides, are powerful electrophiles in α-amidoalkylation reactions, a cornerstone of many MCRs. mdpi.com

This compound could potentially serve as a stable precursor to a reactive N-acyliminium ion intermediate. The presence of the silyl group can influence the formation and reactivity of this intermediate. In a hypothetical MCR, this compound could react with an aldehyde and a nucleophile (such as a silyl enol ether or an isocyanide) in the presence of a Lewis acid. This would assemble a complex molecular architecture in a single step, with the 3-chlorobenzamide (B146230) moiety forming a central part of the final structure after desilylation. The utility of this approach lies in the rapid generation of molecular diversity from simple starting materials.

Potential as a Building Block in Supramolecular Chemistry

The benzamide functional group is a cornerstone of supramolecular chemistry due to its capacity for forming robust and highly directional N-H···O hydrogen bonds. researchgate.net These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures like chains, sheets, and helical fibers. nih.govnih.govnih.gov The crystal structures of closely related compounds, such as 3-Chloro-N-(3-methylphenyl)benzamide, confirm that molecules are linked into infinite chains through these predictable hydrogen bonding motifs. researchgate.netnih.gov

While this compound itself cannot act as a hydrogen bond donor due to the absence of an N-H proton, it is best described as a "pro-building block" for supramolecular assembly. A simple and efficient desilylation step unmasks the amide N-H, yielding 3-chlorobenzamide, which is then fully capable of participating in these self-assembly processes.

The resulting 3-chlorobenzamide molecule possesses the key features for creating ordered supramolecular polymers:

Hydrogen Bond Donor: The N-H group.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O).

Modulating Group: The chloro-substituent can influence crystal packing and potentially participate in weaker halogen bonding interactions, offering an additional level of control over the final supramolecular architecture. nih.gov

This makes the parent compound a stable, storable precursor that can be readily converted into a functional supramolecular component when needed.

| Supramolecular Interaction | Participating Groups |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) researchgate.net |

| Halogen Bonding | C-Cl (donor), Nucleophile (acceptor) nih.gov |

Prospective Research Avenues for 3 Chloro N Trimethylsilyl Benzamide

Innovations in Synthesis and Scale-Up Methodologies

The synthesis of 3-Chloro-N-(trimethylsilyl)benzamide typically involves the reaction of 3-chlorobenzamide (B146230) with a suitable silylating agent, such as chlorotrimethylsilane or N,O-Bis(trimethylsilyl)acetamide (BSA). While effective at a lab scale, future research should focus on developing more innovative and scalable synthetic protocols.

Prospective Research Directions:

One-Pot Synthesis: Developing a one-pot procedure starting from 3-chlorobenzoic acid or 3-chlorobenzoyl chloride, followed by amidation and in situ silylation, would significantly improve process efficiency by reducing intermediate isolation steps.

Catalytic Silylation: Exploration of catalytic methods for the N-silylation of 3-chlorobenzamide could reduce the reliance on stoichiometric silylating agents, leading to greener and more atom-economical processes. Research into catalysts like triarylsilanols, which have been shown to facilitate direct amidation, could be adapted for silylation, potentially using catalytic quantities of silyl (B83357) esters as key intermediates. nih.gov

Alternative Silylating Agents: Investigating the use of less common but potentially more reactive or selective hydrosilanes could offer advantages in terms of reaction conditions and functional group tolerance.

Scale-Up Challenges: A critical area for research is addressing the challenges of scaling up the synthesis. This includes managing reaction exotherms, optimizing solvent selection for both reaction and product isolation, and developing robust purification methods to remove residual catalysts and byproducts, which is crucial for applications in fields like pharmaceuticals. acsgcipr.org Studies on practical, multi-gram scale synthesis would highlight the utility of any new protocol. researchgate.net

Application of Advanced In Situ Spectroscopic Monitoring Techniques

To optimize the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in situ spectroscopic techniques offer a powerful means to gain this real-time information without perturbing the reaction. nih.gov

Prospective Research Directions:

Real-Time Kinetic Analysis: Employing in situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy to monitor the key vibrational modes of the starting materials, intermediates, and the N-Si bond of the product. nih.govsemanticscholar.org This would allow for precise determination of reaction endpoints, identification of rate-determining steps, and optimization of parameters like temperature and catalyst loading. mdpi.com

Intermediate Identification: In complex transformations involving the compound, labile intermediates may be formed. In situ spectroscopy is often the only viable method to detect these transient species, providing crucial mechanistic insights that are lost with traditional offline sampling and analysis. spectroscopyonline.com

Process Analytical Technology (PAT): For industrial-scale applications, integrating these spectroscopic tools as part of a Process Analytical Technology strategy would enable robust process control, ensuring consistent product quality and safety. spectroscopyonline.com This is particularly important when moving from laboratory-scale development to manufacturing.

Exploration of Novel Catalytic Transformations Mediated by or Involving the Compound

The unique electronic properties of the N-silyl group make this compound an attractive substrate for novel catalytic transformations. rsc.org The Si-N bond can be readily cleaved, making the silyl group an excellent leaving group or a temporary protecting group that activates the amide for subsequent reactions. semanticscholar.org

Prospective Research Directions:

Cross-Coupling Reactions: The compound could serve as a precursor in copper- or palladium-catalyzed C-N cross-coupling reactions. acs.org The trimethylsilyl (B98337) group can act as an activating group, allowing the benzamide (B126) nitrogen to couple with various aryl or alkyl halides under milder conditions than the parent amide.

Directed C-H Functionalization: The amide functional group can serve as a directing group for ortho-C–H activation. Research could explore sequential functionalizations, using the silyl group to modulate reactivity or to be replaced in a subsequent step, enabling the synthesis of polyfunctionalized aromatic compounds. rsc.org

Radical Cascade Reactions: The development of photocatalytic methods for generating silyl radicals from hydrosilanes opens the door to new reaction pathways. chemrxiv.org Investigating the addition of silyl radicals to unsaturated systems followed by cyclization involving the benzamide moiety could lead to the synthesis of complex silicon-containing heterocycles. acs.org

Deeper Investigation into Solid-State Properties and Polymorphism

The physical properties of a molecular solid, including its solubility, stability, and bioavailability, are dictated by its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration, particularly in the pharmaceutical and materials sciences. While data on this compound is scarce, related benzamide structures are known to exhibit polymorphism.

Prospective Research Directions:

Polymorph Screening: A systematic screening for polymorphs of this compound should be undertaken using various crystallization techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition) with a diverse range of solvents.

Structural Characterization: Discovered polymorphs should be thoroughly characterized using single-crystal and powder X-ray diffraction to determine their crystal structures, packing arrangements, and intermolecular interactions. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to understand the thermodynamic relationships and relative stabilities of the different forms.

Computational Prediction: Crystal structure prediction (CSP) algorithms could be employed to explore the potential polymorphic landscape of the compound, guiding experimental efforts to find and isolate new crystalline forms.

Below is an example of the type of crystallographic data that should be sought, based on a related benzamide compound.

| Parameter | Value (Exemplar: 3-Chloro-N-(3-methylphenyl)benzamide) |

| Chemical Formula | C₁₄H₁₂ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 9.4032 |

| b (Å) | 10.0963 |

| c (Å) | 25.9904 |

| V (ų) | 2467.46 |

| Z | 8 |

This data is for a related compound and serves as a template for the characterization of this compound polymorphs.

Integration into Flow Chemistry or Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and straightforward scalability. silicycle.comnih.gov Integrating the synthesis and subsequent reactions of this compound into such platforms is a promising avenue for future research.

Prospective Research Directions:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the title compound. This would involve pumping streams of 3-chlorobenzamide and a silylating agent through a heated reactor coil. ucl.ac.uk The residence time, temperature, and stoichiometry could be precisely controlled to maximize yield and purity. wikipedia.org

Automated Library Synthesis: Utilizing the compound as a key building block in an automated synthesis platform for the creation of compound libraries. researchgate.net Flow systems are particularly well-suited for the rapid, sequential synthesis of analogues for applications in drug discovery and materials science. nih.govamidetech.com

Telescoped Reactions: Designing multi-step, "telescoped" flow syntheses where this compound is generated in situ in one reactor and immediately consumed in a subsequent catalytic transformation in a downstream reactor, eliminating the need for isolation and purification of the intermediate. ucl.ac.uk

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-Chloro-N-(trimethylsilyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-chlorobenzoic acid with trimethylsilylamine derivatives via amidation. Critical steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to generate the acid chloride intermediate .

- Amide bond formation : React the acid chloride with trimethylsilylamine in anhydrous solvents (e.g., dichloromethane) under inert atmosphere.

- Purification : Column chromatography or recrystallization to isolate the product .

- Optimization : Control temperature (0–5°C during activation), stoichiometric ratios (1:1.2 acid-to-amine), and solvent polarity to minimize side reactions. Yield improvements (≥75%) are achievable with catalytic bases like triethylamine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the trimethylsilyl (TMS) group (δ ~0.1–0.3 ppm for ¹H; δ ~0–10 ppm for ¹³C) and aromatic protons (δ 7.2–8.0 ppm). Coupling patterns distinguish substituent positions .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of TMS group) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (e.g., Australian Synchrotron MX1 beamline) for high-resolution (<1.0 Å) data .

- Refinement Tools : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, Si) .

- Handling Disorder : Apply split-site refinement for flexible TMS groups.

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and rule out false Cl⋯Cl contacts (>3.8 Å) .

Q. What experimental strategies elucidate the mechanism of this compound in enzyme inhibition studies?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for targets like Tankyrase 2 .

- Kinetic Studies : Perform Michaelis-Menten assays to assess competitive/non-competitive inhibition (e.g., monitor NAD⁺ depletion rates).

- Computational Modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces, identifying key interactions (e.g., TMS group hydrophobicity vs. active-site residues) .

- Mutagenesis : Validate binding residues by comparing wild-type and mutant enzyme inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.